![molecular formula C20H26N2O3S B2675618 2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide CAS No. 863556-12-1](/img/structure/B2675618.png)
2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide
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Overview
Description
The compound “2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide” is a complex organic molecule. It contains a cyclopentyl group, a thiazole ring, and a dimethoxyphenyl group, all connected by various carbon chains and a nitrogen atom. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, a dimethoxyphenyl group, and a cyclopentyl group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the thiazole ring might undergo reactions typical of heterocyclic compounds, while the dimethoxyphenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications
Molecular Modeling and Pharmacological Evaluation
A study focused on the synthesis and pharmacological evaluation of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, exploring their anti-inflammatory and analgesic activities. The research utilized molecular modeling to uncover the mechanism of action and specificity of these compounds against the COX-2 enzyme, demonstrating significant in vitro anti-inflammatory activity for certain compounds (Shkair et al., 2016).
Antitumor Activity of Novel Compounds
Another study reported on the synthesis and antitumor activities of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. The research demonstrated that some synthesized compounds exhibited promising inhibitory effects on different cancer cell lines, highlighting the potential of these compounds in cancer research (Albratty et al., 2017).
Insecticidal Assessment
Research into the synthesis and insecticidal assessment of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, provides insights into the potential use of similar compounds in pest control. This study underscores the versatility of such compounds in various scientific research applications (Fadda et al., 2017).
Future Directions
properties
IUPAC Name |
2-cyclopentyl-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-17-8-7-15(12-18(17)25-2)20-22-16(13-26-20)9-10-21-19(23)11-14-5-3-4-6-14/h7-8,12-14H,3-6,9-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGZASPCMHQUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide |
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